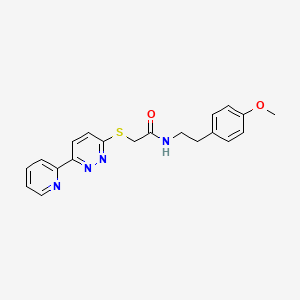

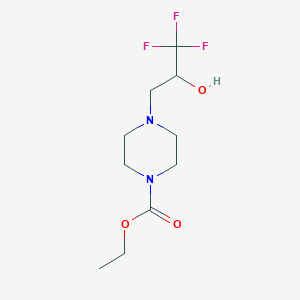

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O3 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(O)CN(CC1)CCN1C(OC©©C)=O . The empirical formula is C10H17F3N2O3 and the molecular weight is 270.249 Da .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación

Biological Activities of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related but distinct from the queried compound, have been investigated for their biological activities. These compounds, derived from ethyl piperazine-1-carboxylate through several synthesis steps, were explored for antimicrobial, antilipase, and antiurease activities. Notably, some synthesized compounds demonstrated moderate to good antimicrobial activity against various test microorganisms, with specific compounds also showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Agonist Profile of Piperazine-Ethyl-Amide Derivatives

Investigation into substituted piperazine-ethyl-amide derivatives, akin to the compound of interest, revealed their high affinity for 5-HT(1A) receptors, suggesting a potential agonist profile. This activity was confirmed through docking studies and electrophysiological experiments, indicating these compounds' ability to inhibit the activity of rat dorsal raphe serotonergic neurons, providing insights into their mechanism of action and potential therapeutic applications (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011).

Flame Retardancy and Water Resistance

N-ethyl triazine–piperazine copolymers, which may incorporate the functional groups related to the queried compound, have been synthesized and evaluated for their application in enhancing the flame retardancy and water resistance of polypropylene. These compounds, acting as effective charring and foaming agents, significantly improved flame retardancy and water resistance, highlighting their potential industrial applications (Yang, Xu, & Li, 2013).

Insecticidal Applications

Exploring the potential of piperazine derivatives as leads for novel insecticides, a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, inspired by the core structure of the queried compound, were synthesized and evaluated against the armyworm. These compounds demonstrated growth-inhibiting and larvicidal activities, suggesting their utility in developing new insecticidal agents with a novel mode of action (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Direcciones Futuras

The future directions for the use of this compound are not specified in the available sources. Its utility would depend on the specific research or industrial context. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers , suggesting potential for its use in various research applications.

Propiedades

IUPAC Name |

ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O3/c1-2-18-9(17)15-5-3-14(4-6-15)7-8(16)10(11,12)13/h8,16H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMLEEZWYTYXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)

![3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2815441.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)

![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)